

# Safety and Toxicity Profile of 18BIO: A Technical Guide

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## Compound of Interest

Compound Name: 18BIOder

Cat. No.: B1663949

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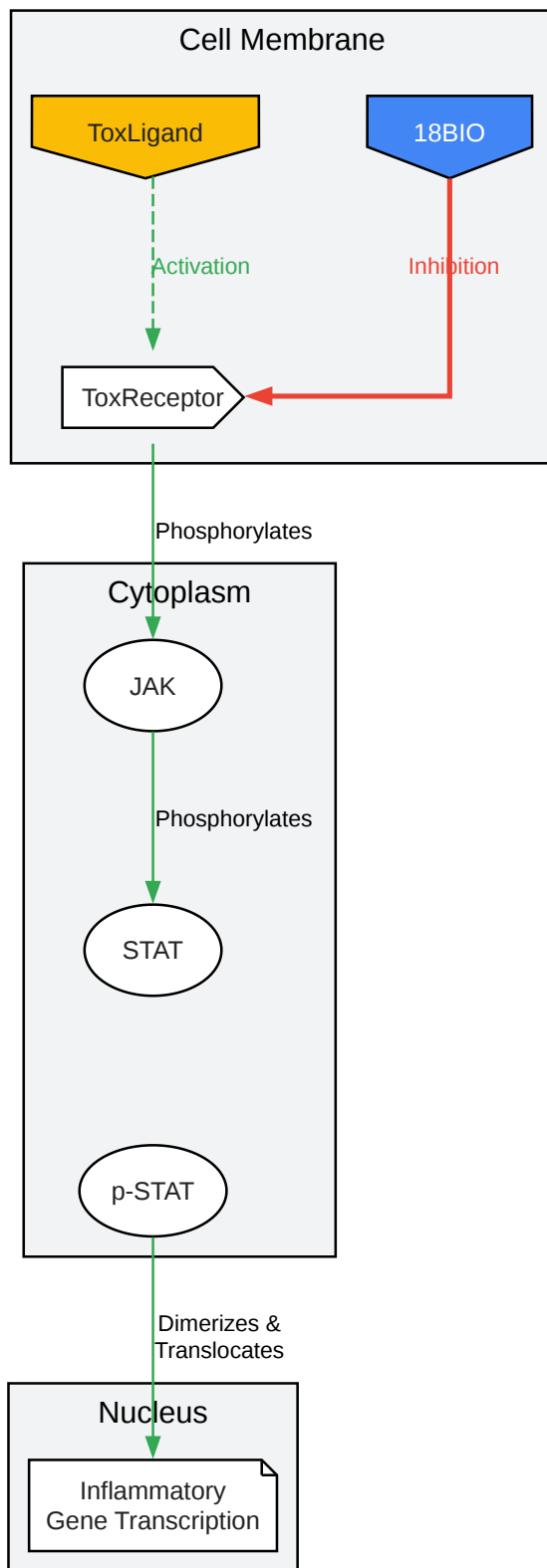
## Executive Summary

This document provides a comprehensive overview of the nonclinical safety and toxicity profile of 18BIO, a novel monoclonal antibody. The data presented herein are derived from a series of in vitro and in vivo studies designed to characterize the potential toxicological liabilities of 18BIO and to establish a preliminary safety margin ahead of first-in-human (FIH) studies. The collective evidence suggests a manageable safety profile under the tested conditions. Key findings include low cytotoxic potential in human cell lines, no evidence of mutagenicity, and a well-tolerated profile in acute rodent toxicity studies. This guide is intended for researchers, toxicologists, and drug development professionals involved in the ongoing evaluation of 18BIO.

## Mechanism of Action and Signaling Pathway

18BIO is a humanized IgG4 monoclonal antibody designed to target and inhibit the "ToxReceptor," a receptor tyrosine kinase (RTK) implicated in inflammatory disease pathways. Upon binding to the extracellular domain of the ToxReceptor, 18BIO prevents the binding of its natural ligand, "ToxLigand," thereby inhibiting receptor dimerization, autophosphorylation, and the subsequent activation of downstream signaling cascades. The primary pathway inhibited by

18BIO is the JAK/STAT signaling axis, which is known to be a critical transducer of inflammatory signals.



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Caption: Hypothetical signaling pathway of the ToxReceptor and inhibition by 18BIO.

## In Vitro Toxicology

A panel of in vitro toxicology assays was conducted to assess the potential for cytotoxicity and genotoxicity. These studies provide foundational data on the direct effects of 18BIO on cellular health and genetic integrity.

### Quantitative Data Summary: In Vitro Toxicology

Assay Type	Cell Line	Endpoint	Result
Cytotoxicity	HepG2 (Human Liver)	IC50 (48h)	> 1000 µg/mL
HEK293 (Human Kidney)	IC50 (48h)	> 1000 µg/mL	
Genetic Toxicity	S. typhimurium (TA98, TA100)	Mutagenicity (Ames Test)	Non-mutagenic
CHO-K1 (Ovarian)	Chromosomal Aberration	Negative	

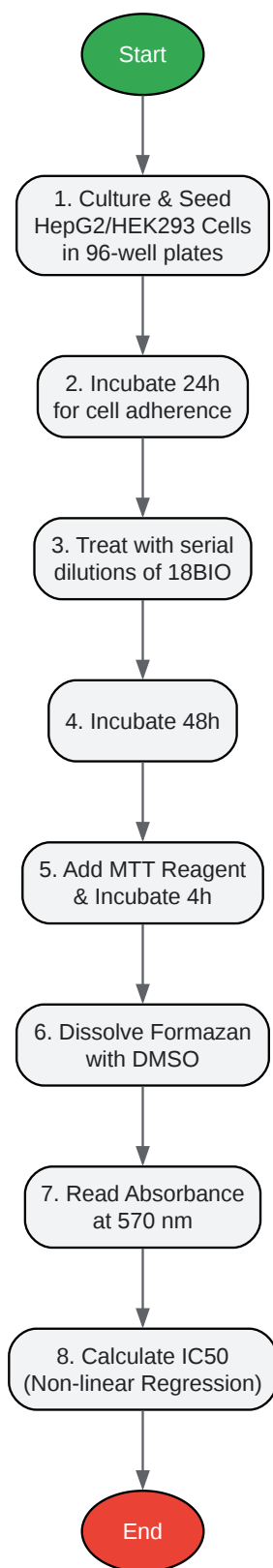
## Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To determine the concentration of 18BIO that inhibits 50% of cell viability (IC50) in human-derived cell lines.

Methodology:

- Cell Culture: HepG2 and HEK293 cells were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.
- Cell Seeding: Cells were seeded into 96-well microplates at a density of  $1 \times 10^4$  cells/well and allowed to adhere for 24 hours.

- **Compound Treatment:** A stock solution of 18BIO was serially diluted in culture medium to achieve final concentrations ranging from 1 µg/mL to 1000 µg/mL. The vehicle control consisted of the formulation buffer. 1% Triton X-100 was used as a positive control for cytotoxicity. The medium was removed from the wells and replaced with the compound dilutions.
- **Incubation:** Plates were incubated for 48 hours at 37°C.
- **Viability Assessment (MTT Assay):**
  - 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) was added to each well.
  - Plates were incubated for an additional 4 hours.
  - The medium was aspirated, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
  - Absorbance was measured at 570 nm using a microplate reader.
- **Data Analysis:** Cell viability was expressed as a percentage relative to the vehicle control. The IC<sub>50</sub> value was calculated using a four-parameter logistic non-linear regression analysis.



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Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

## In Vivo Toxicology

To evaluate the systemic toxicity of 18BIO, an acute single-dose toxicity study was performed in a relevant rodent species. The study aimed to identify the maximum tolerated dose (MTD) and observe any potential target organs of toxicity. The selection of a relevant species is guided by the pharmacological activity of the biopharmaceutical.<sup>[1]</sup>

### Quantitative Data Summary: Acute In Vivo Toxicology

Species	Strain	Route of Administration	Dose Levels (mg/kg)	Key Finding (NOAEL)
Mouse	C57BL/6	Intravenous (IV)	50, 150, 500	≥ 500 mg/kg

NOAEL: No-Observed-Adverse-Effect Level

## Experimental Protocol: Acute Single-Dose Toxicity Study

**Objective:** To assess the acute systemic toxicity of 18BIO following a single intravenous administration in mice and to determine the No-Observed-Adverse-Effect Level (NOAEL).

**Regulatory Guideline:** The study design was based on principles outlined in ICH Guideline S6(R1) for the preclinical safety evaluation of biotechnology-derived pharmaceuticals.<sup>[1][2][3]</sup>

**Methodology:**

- Animal Model:** Healthy, young adult C57BL/6 mice (n=5/sex/group) were used. Animals were acclimated for at least 7 days prior to dosing.
- Dose Groups:** Three dose groups received 18BIO at 50, 150, and 500 mg/kg. A control group received the vehicle buffer. The administration was a single bolus injection via the tail vein.
- Clinical Observations:** Animals were observed for mortality, clinical signs of toxicity, and changes in body weight. Detailed observations were made continuously for the first 4 hours post-dose and then daily for 14 days.

- **Terminal Procedures:** At the end of the 14-day observation period, all surviving animals were euthanized.
- **Pathology:** A full necropsy was performed on all animals. Key organs were collected, weighed, and preserved for potential histopathological examination.
- **Data Analysis:** Mortality, clinical signs, and body weight data were analyzed. The NOAEL was determined as the highest dose level that did not produce any significant treatment-related adverse findings.

## Conclusion

The nonclinical safety evaluation of 18BIO, based on the in vitro and in vivo studies presented, indicates a favorable preliminary toxicity profile. No evidence of cytotoxicity at high concentrations or genotoxic potential was observed. The acute in vivo study in mice established a high No-Observed-Adverse-Effect Level ( $\geq 500$  mg/kg), suggesting a wide safety margin for initial clinical trials. These findings support the continued development of 18BIO and provide a solid foundation for more extensive preclinical toxicology studies, including repeat-dose toxicity assessments in a relevant species.

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## References

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